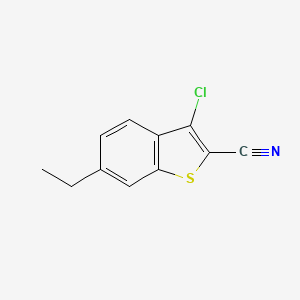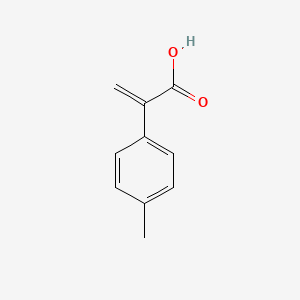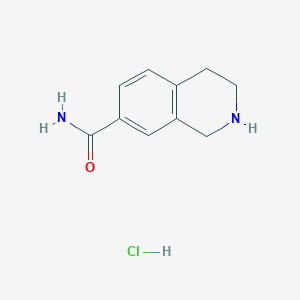
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger group of isoquinoline alkaloids, which are found in various natural products and have been studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline derivatives can be synthesized using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves multicomponent reactions that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and scalable for large-scale production.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenated reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine derivatives .
科学研究应用
作用机制
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding . The compound’s effects are often mediated through its ability to form stable complexes with target proteins, thereby altering their function .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Known for its inhibitory activity against the PD-1/PD-L1 immune checkpoint pathway.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other tetrahydroisoquinoline derivatives .
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8;/h1-2,5,12H,3-4,6H2,(H2,11,13);1H |
InChI 键 |
PPQQVDDPIRXGPT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
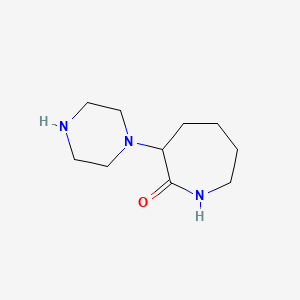
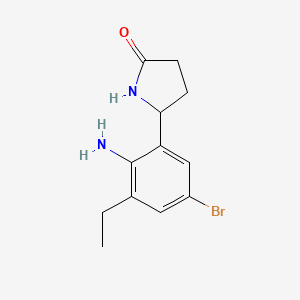

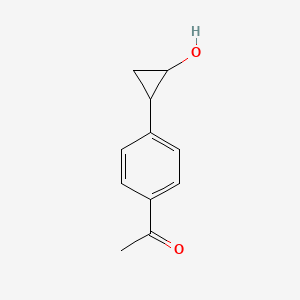

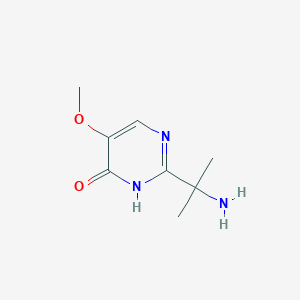
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
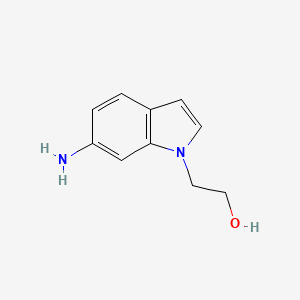
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
